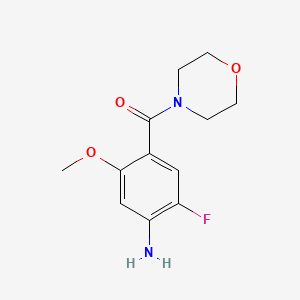![molecular formula C13H25N3O2 B13191109 5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191109.png)
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The structure of this compound includes a piperidine ring and a piperazine ring, which are both nitrogen-containing heterocycles.
Métodos De Preparación
The synthesis of 5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of 4-(Propan-2-yl)piperazine with a suitable piperidine derivative under controlled conditions . The reaction typically requires the use of organic solvents such as chloroform, dichloromethane, or dimethyl sulfoxide, and may involve the use of catalysts or reagents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist at certain receptors, such as dopamine and serotonin receptors, influencing neurotransmitter activity and exerting its effects on the central nervous system . Additionally, it may inhibit the activity of certain enzymes or proteins involved in microbial growth, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
5-[4-(Propan-2-yl)piperazin-1-yl]piperidine-3-carboxylic acid can be compared with other piperazine derivatives, such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits biological activities, including antibacterial and antipsychotic properties.
4-(Propan-2-yl)piperazine: A simpler derivative that serves as a precursor in the synthesis of more complex piperazine compounds.
1-(4-Phenylpiperazin-1-yl)pyrimidine-5: Known for its potential therapeutic applications in cancer treatment.
Propiedades
Fórmula molecular |
C13H25N3O2 |
|---|---|
Peso molecular |
255.36 g/mol |
Nombre IUPAC |
5-(4-propan-2-ylpiperazin-1-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H25N3O2/c1-10(2)15-3-5-16(6-4-15)12-7-11(13(17)18)8-14-9-12/h10-12,14H,3-9H2,1-2H3,(H,17,18) |
Clave InChI |
MORQVUGGIGPMMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C2CC(CNC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4',4'-Difluoro-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13191027.png)
![2-tert-Butyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13191029.png)
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]butanamide](/img/structure/B13191047.png)
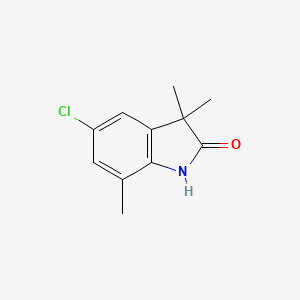
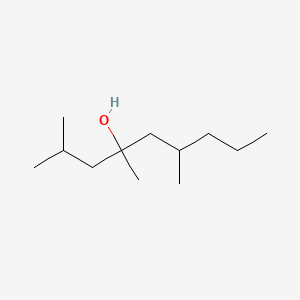
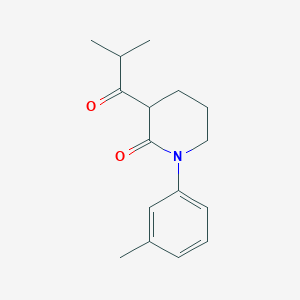
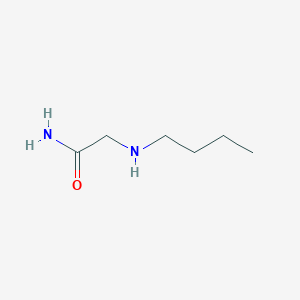
![3,5-Dimethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-oxazole](/img/structure/B13191098.png)
![1-[3-(Aminomethyl)oxan-3-YL]ethan-1-OL](/img/structure/B13191103.png)
![5-[(2S)-4-[(tert-Butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13191115.png)



